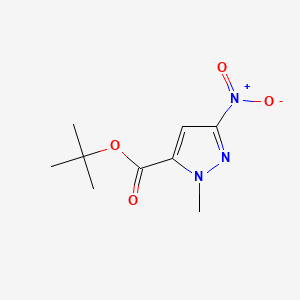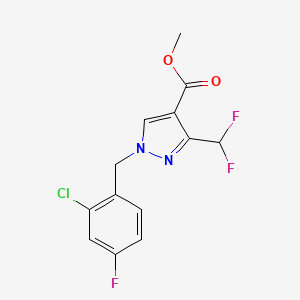![molecular formula C23H13ClF3NO3 B10903088 (4Z)-2-(2-chloro-4,5-difluorophenyl)-4-{3-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B10903088.png)
(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-{3-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((Z)-1-{3-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by its multiple halogen substitutions, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((Z)-1-{3-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Halogenation: Introduction of chlorine and fluorine atoms into the phenyl ring through electrophilic aromatic substitution.
Formation of Oxazole Ring: Cyclization reaction involving an appropriate precursor to form the oxazole ring.
Substitution Reactions: Introduction of the benzyl and other substituents through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((Z)-1-{3-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((Z)-1-{3-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((Z)-1-{3-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s halogenated phenyl groups and oxazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions can modulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOLE: Lacks the benzyl and methylene groups, resulting in different chemical properties and reactivity.
4-((Z)-1-{3-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE: Similar structure but without the halogenated phenyl group, leading to different biological activity.
Uniqueness
The unique combination of halogenated phenyl groups and the oxazole ring in 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((Z)-1-{3-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H13ClF3NO3 |
|---|---|
Molecular Weight |
443.8 g/mol |
IUPAC Name |
(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H13ClF3NO3/c24-18-11-20(27)19(26)10-17(18)22-28-21(23(29)31-22)9-13-3-2-6-16(8-13)30-12-14-4-1-5-15(25)7-14/h1-11H,12H2/b21-9- |
InChI Key |
OOKKGWUYCGNHPY-NKVSQWTQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=C(C=C4Cl)F)F |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC(=C(C=C4Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopropyl-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10903006.png)

![N-[4-(difluoromethoxy)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10903017.png)
![tetramethyl 6'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B10903029.png)
![N-(2-chlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10903032.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10903036.png)
![2-[4-(benzyloxy)phenoxy]-N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}propanehydrazide](/img/structure/B10903039.png)
![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B10903053.png)
![ethyl 2-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10903060.png)
![2-[[(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10903064.png)
![1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10903078.png)

![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10903093.png)

